2-Amino-7-bromoindan-1-ol hydrochloride
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Overview
Description
2-Amino-7-bromoindan-1-ol hydrochloride is a chemical compound with the molecular formula C9H11BrClNO It is a derivative of indan, a bicyclic organic compound, and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoindan-1-ol hydrochloride typically involves the bromination of indan followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of indan to form 7-bromoindan, which is then subjected to a series of reactions to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromoindan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-7-bromoindan-1-one.
Reduction: Formation of 2-Amino-7-bromoindan.
Substitution: Formation of 2-Amino-7-substituted indan-1-ol derivatives.
Scientific Research Applications
2-Amino-7-bromoindan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromoindan-1-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoindan-1-ol
- 7-Bromoindan-1-ol
- 2-Amino-7-chloroindan-1-ol
Uniqueness
2-Amino-7-bromoindan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the indan ring, along with a bromine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1259952-25-4 |
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Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-amino-7-bromo-2,3-dihydro-1H-inden-1-ol;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-6-3-1-2-5-4-7(11)9(12)8(5)6;/h1-3,7,9,12H,4,11H2;1H |
InChI Key |
PLXKSEAWMLSNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=CC=C2Br)O)N.Cl |
Origin of Product |
United States |
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